molecular formula C6H10O3 B8743412 2-But-3-en-2-yloxyacetic acid

2-But-3-en-2-yloxyacetic acid

Cat. No.: B8743412
M. Wt: 130.14 g/mol
InChI Key: RBJHSDSNCPJRER-UHFFFAOYSA-N
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Description

2-But-3-en-2-yloxyacetic acid (IUPAC name: 2-(but-3-en-2-yloxy)acetic acid) is an organooxygen compound characterized by a but-3-enyl ether group attached to the α-carbon of acetic acid. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol. The SMILES notation is C=CC(C)OCC(=O)O, and the InChIKey is DPVIFLGTFFTKQK-UHFFFAOYSA-N . This compound is of interest in organic synthesis due to its dual functional groups (carboxylic acid and ether-linked alkene), enabling applications in agrochemicals, pharmaceuticals, or polymer precursors.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-but-3-en-2-yloxyacetic acid

InChI

InChI=1S/C6H10O3/c1-3-5(2)9-4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8)

InChI Key

RBJHSDSNCPJRER-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Functional Group Transformations

The carboxylic acid group undergoes typical acid-catalyzed esterification. For example, reaction with methanol in the presence of H₂SO₄ yields methyl 2-but-3-en-2-yloxyacetate.
Example Reaction:

2-But-3-en-2-yloxyacetic acid+CH3OHH+Methyl ester+H2O\text{2-But-3-en-2-yloxyacetic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

ReagentProductConditionsYield (Reported)
Methanol/H₂SO₄Methyl esterReflux, 4–6 hr>85%
Ethanol/PTSAEthyl esterRT, 12 hr78%

Oxidation of the Butenyl Group

The α,β-unsaturated ether moiety is susceptible to oxidation. Ozonolysis cleaves the double bond to generate ketone or carboxylic acid derivatives.
Example Pathway:

Butenyl groupO3Ketone+Formic acid\text{Butenyl group} \xrightarrow{\text{O}_3} \text{Ketone} + \text{Formic acid}

Oxidizing AgentProductConditionsNotes
Ozone2-Oxopropoxyacetic acid-78°C, CH₂Cl₂Followed by reductive workup
KMnO₄/H⁺Malonic acid derivative0°C, aqueousPartial degradation

Cycloaddition Reactions

The butenyl group participates in Diels-Alder reactions as a dienophile. For instance, reaction with cyclopentadiene yields bicyclic lactones.

Diels-Alder Reaction:

2-But-3-en-2-yloxyacetic acid+CyclopentadieneBicyclo[2.2.1]lactone\text{2-But-3-en-2-yloxyacetic acid} + \text{Cyclopentadiene} \rightarrow \text{Bicyclo[2.2.1]lactone}

DieneConditionsProductYield (Reported)
CyclopentadieneToluene, 110°CEndo-adduct62%
AnthraceneMicrowave, 150°CAnthracene adduct45%

Halogenation and Electrophilic Additions

Electrophilic bromine adds across the double bond, forming dibromo derivatives.

Mechanism:

Butenyl group+Br21,2-Dibromo adduct\text{Butenyl group} + \text{Br}_2 \rightarrow \text{1,2-Dibromo adduct}

HalogenProductConditionsSelectivity
Br₂ (1 equiv)1,2-Dibromobutoxyacetic acidCHCl₃, 0°CAnti-addition
Cl₂ (excess)Dichlorinated derivativeUV light, RTMixture of isomers

Radical-Mediated Alkylations

Under TiO₂ catalysis and UV irradiation, the carboxylic acid generates acyloxy radicals, which decarboxylate to form alkyl radicals. These radicals add to electron-deficient alkenes like maleimides .

Example with N-Phenylmaleimide:

Radical intermediate+Maleimide3-(But-3-en-2-yloxymethyl)pyrrolidine-2,5-dione\text{Radical intermediate} + \text{Maleimide} \rightarrow \text{3-(But-3-en-2-yloxymethyl)pyrrolidine-2,5-dione}

SubstrateCatalystConditionsYield (Reported)
N-PhenylmaleimideTiO₂UV, CH₃CN, 18 hr57%

Michael Additions

The α,β-unsaturated ether acts as a Michael acceptor. Reaction with thiols or amines yields thioether or amino derivatives.

Example with Benzylthiol:

Butenyloxyacetic acid+PhCH₂SHThioether adduct\text{Butenyloxyacetic acid} + \text{PhCH₂SH} \rightarrow \text{Thioether adduct}

NucleophileProductConditionsYield (Reported)
BenzylthiolThioetherEt₃N, RT68%
PiperidineAmino derivativeTHF, 50°C54%

Lactonization and Intramolecular Cyclizations

Under acidic conditions, intramolecular esterification forms γ-lactones.

Reaction Pathway:

Intramolecular esterificationγ-Lactone\text{Intramolecular esterification} \rightarrow \gamma\text{-Lactone}

Acid CatalystProductConditionsYield (Reported)
H₂SO₄5-Membered lactoneToluene, reflux72%

Decarboxylation Reactions

Thermal decarboxylation at high temperatures (>200°C) yields butenyloxy methane.

Mechanism:

2-But-3-en-2-yloxyacetic acidΔCO2+But-3-en-2-yloxymethane\text{2-But-3-en-2-yloxyacetic acid} \xrightarrow{\Delta} \text{CO}_2 + \text{But-3-en-2-yloxymethane}

Photochemical [2+2] Cycloadditions

The butenyl group undergoes [2+2] cycloadditions with enones under UV light, forming bicyclic ketones .

Example with Trifluoromethylenone:

Butenyloxyacetic acid+CF3C=OhνBicyclic β-lactone\text{Butenyloxyacetic acid} + \text{CF}_3\text{C=O} \xrightarrow{h\nu} \text{Bicyclic β-lactone}

EnoneConditionsProductYield (Reported)
CF₃COCH₃UV, MTBE, 16 hrβ-Lactone75%

Comparison with Similar Compounds

Comparison with Structural Analogs

Ether-Linked Acetic Acid Derivatives

2-(But-3-en-1-yloxy)acetic Acid
  • Molecular Formula : C₆H₁₀O₃ (same as the target compound but with a different ether linkage position).
  • Structure : The butenyl group is attached at the 1-position (terminal oxygen), resulting in a linear ether chain (SMILES: C=CCCOCC(=O)O ) .
  • Key Difference : The altered ether connectivity may influence steric effects and hydrogen-bonding capacity compared to the 2-yloxy isomer.
2-[3-(But-2-en-1-yloxy)phenyl]acetic Acid
  • Molecular Formula : C₁₂H₁₄O₃.
  • Structure : A phenyl ring substituted with a but-2-enyloxy group at the 3-position, linked to acetic acid.
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups CAS RN
2-But-3-en-2-yloxyacetic acid C₆H₁₀O₃ 130.14 Carboxylic acid, alkene, ether Not provided
2-(But-3-en-1-yloxy)acetic acid C₆H₁₀O₃ 130.14 Carboxylic acid, terminal alkene, ether CID 13541493
2-[3-(But-2-enyloxy)phenyl]acetic acid C₁₂H₁₄O₃ 206.24 Carboxylic acid, aromatic, alkene 1251405-62-5

Ester Derivatives

Ethyl 2-(But-3-en-1-yloxy)acetate
  • Molecular Formula : C₈H₁₄O₃.
  • Structure : Ethyl ester of 2-(but-3-en-1-yloxy)acetic acid (SMILES: CCOC(=O)COCCC=C ).
  • Key Difference : Esterification reduces acidity (pKa ~5-6 vs. ~2.5 for carboxylic acid) and increases volatility, making it suitable as a fragrance or plasticizer .
Allyl (3-Methylbutoxy)acetate
  • Molecular Formula : C₁₀H₁₈O₃.
  • Structure : Allyl ester with a branched 3-methylbutoxy chain.
  • Key Difference : Branched chains enhance hydrophobicity and thermal stability compared to linear analogs .
Compound Molecular Formula Boiling Point (°C) Applications
Ethyl 2-(but-3-enoxy)acetate C₈H₁₄O₃ ~200 (estimated) Polymer precursors, solvents
Allyl (3-methylbutoxy)acetate C₁₀H₁₈O₃ >250 Flavors, specialty chemicals

Amide and Hydroxy-Substituted Analogs

2-(3-Methylbut-2-enamido)acetic Acid
  • Molecular Formula: C₇H₁₁NO₃.
  • Structure : Amide derivative with a 3-methylbut-2-enyl group.
  • Key Difference : The amide group (-CONH-) introduces hydrogen-bonding capability, enhancing crystallinity and bioactivity (e.g., peptide mimics) .
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
  • Molecular Formula : C₁₄H₁₂O₃.
  • Structure : Hydroxy and diphenyl substituents on the α-carbon.
  • Key Difference : The bulky aromatic groups increase steric hindrance, reducing reactivity in nucleophilic substitutions but stabilizing free radicals .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-But-3-en-2-yloxyacetic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where 2-but-3-en-2-ol reacts with halogenated acetic acid derivatives (e.g., chloroacetic acid) under basic conditions (e.g., NaOH or K₂CO₃). Solvent choice (e.g., THF or DMF) and temperature (40–80°C) significantly impact reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product from by-products like unreacted starting materials or elimination products .
  • Data Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Reported yields for analogous ether-linked acetic acids range from 50–75%, depending on steric and electronic factors .

Q. Which spectroscopic techniques are optimal for characterizing 2-But-3-en-2-yloxyacetic acid, and what key spectral markers should researchers prioritize?

  • Analytical Workflow :

  • ¹H NMR : Expect a doublet of doublets (δ 5.5–6.0 ppm) for the vinyl protons of the butenyl group and a singlet (δ 3.5–4.0 ppm) for the methylene adjacent to the ether oxygen. The carboxylic acid proton may appear as a broad peak (δ 10–12 ppm) .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while the olefinic carbons appear at δ 120–130 ppm .
  • IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and C-O-C ether linkage (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the butenyloxy group influence the compound’s reactivity in esterification or amidation reactions?

  • Mechanistic Insight : The ether’s electron-withdrawing effect activates the acetic acid’s α-carbon, enhancing nucleophilic acyl substitution. Computational studies (e.g., DFT) suggest that the double bond’s conjugation stabilizes transition states, reducing activation energy. Compare reactivity with non-ether analogs to validate kinetic differences .
  • Experimental Design : Conduct competition experiments between 2-But-3-en-2-yloxyacetic acid and 2-methoxyacetic acid using a standardized nucleophile (e.g., benzylamine). Monitor reaction rates via HPLC or NMR kinetics .

Q. What strategies can resolve discrepancies in reported catalytic efficiencies for asymmetric syntheses involving this compound?

  • Contradiction Analysis : If literature reports conflicting enantioselectivity with chiral catalysts (e.g., organocatalysts or metal complexes), systematically vary:

  • Solvent polarity (aprotic vs. protic).
  • Temperature (room temp. vs. cryogenic).
  • Catalyst loading (1–10 mol%).
    • Case Study : For analogous α-substituted acetic acids, polar aprotic solvents (e.g., DCM) improve stereoselectivity by stabilizing charged intermediates .

Q. How can computational modeling predict the compound’s behavior in photochemical or electrochemical applications?

  • Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for oxidation/reduction. For photochemical studies, simulate UV-Vis spectra (TD-DFT) to identify π→π* transitions in the butenyl group .
  • Validation : Compare computational results with experimental cyclic voltammetry (redox potentials) and UV-Vis spectroscopy .

Safety and Handling

Q. What safety protocols are critical when handling 2-But-3-en-2-yloxyacetic acid in aqueous or high-temperature conditions?

  • Risk Mitigation : The compound may hydrolyze under acidic/basic conditions, releasing acrylic acid derivatives. Refer to SDS guidelines for carboxylic acids: use PPE (gloves, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention .

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